

synthesis protocol for cyclo(Ser-Tyr)

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Compound Focus: CYCLO(-SER-TYR)

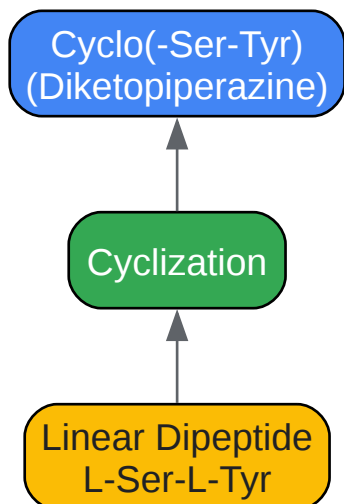
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Introduction to Cyclo(Ser-Tyr)

Cyclo(-Ser-Tyr) is a cyclic dipeptide, also known as a diketopiperazine (DKP), formed from the amino acids serine and tyrosine [1]. Its molecular formula is $C_{12}H_{14}N_2O_4$, and it has a molecular weight of 250.25 g/mol [1]. The cyclic structure, as shown below, confers greater stability against enzymatic degradation compared to its linear counterparts, making it a valuable scaffold in biochemical research [1].



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Synthesis Strategies and Considerations

While a step-by-step protocol for cyclo(Ser-Tyr) is not explicitly outlined in the public domain, the following information synthesizes relevant approaches and critical factors for its synthesis.

General Diketopiperazine Formation DKPs like cyclo(Ser-Tyr) are often synthesized from their corresponding linear dipeptide precursors. A common method involves the head-to-tail cyclization of a linear dipeptide where the N-terminal amine attacks the C-terminal carboxylic acid to form the diketopiperazine ring [1]. This reaction can be performed in solution or on a solid phase.

Related Cyclic Peptide Synthesis Techniques Recent advances in solid-phase peptide synthesis (SPPS) provide valuable insights. One sophisticated method for complex cyclic peptides uses **Fmoc-MeDbz/MeNbz-resin** [2] [3]. This resin enables a "cyclative cleavage" strategy, where the cyclic structure is formed as the final step, simultaneously releasing the pure cyclic peptide from the solid support. Although this method has been successfully applied to synthesize tyrosine-containing cyclodepsipeptides (which have an ester bond instead of an amide bond) [2] [3], the underlying principle of on-resin cyclization is a powerful tool for synthesizing various cyclic peptides.

Key Considerations for Synthesis

- **Protecting Groups:** The choice of protecting groups for the serine hydroxyl and tyrosine phenolic hydroxyl is critical. They must be stable during the peptide chain assembly but be removable under conditions that do not disrupt the final diketopiperazine ring or the side-chain functional groups [2].
- **Cyclization Conditions:** The efficiency of the cyclization step depends on factors such as concentration, temperature, and the coupling reagents used. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular oligomerization.

Characteristic Properties & Research Data

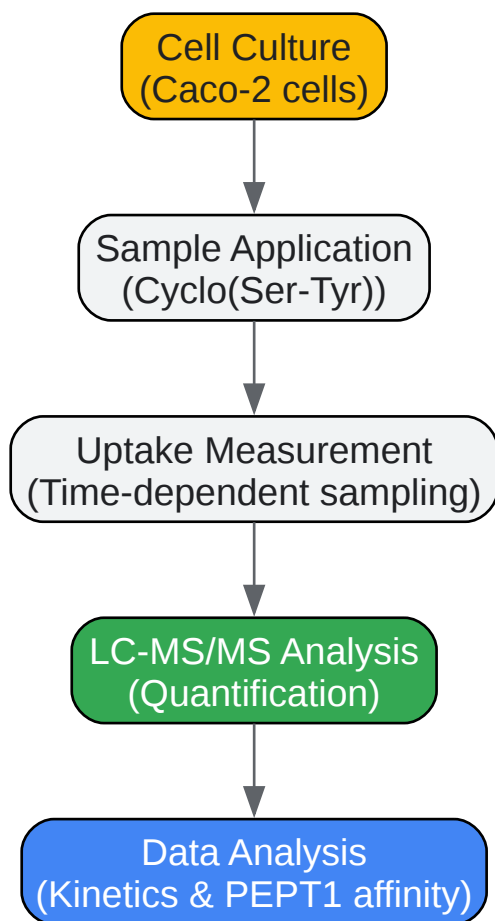
The following table summarizes key quantitative data and research findings related to cyclo(Ser-Tyr):

Property & Research Context	Value / Finding	Reference
Molecular Weight	250.25 g/mol	[1]
Molecular Formula	$C_{12}H_{14}N_2O_4$	[1]

Property & Research Context	Value / Finding	Reference
CAS Number	21754-31-4	[1]
Stability	Greater enzymatic stability than linear peptides	[1]
PEPT1 Affinity	Phenolic hydroxyl group enhances affinity for the oligopeptide transporter PEPT1	[1]
Analytical Method	Can be analyzed in complex mixtures (e.g., tea extracts) using LC-MS/MS	[1]

Research Applications and Protocol

Cyclo(Ser-Tyr) is primarily used as a research tool in biochemistry and molecular biology. The following workflow outlines a typical application studying its interaction with a biological transporter:



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Detailed Experimental Protocol: PEPT1 Transporter Uptake Study

1. Objective To investigate the uptake kinetics and affinity of cyclo(Ser-Tyr) for the oligopeptide transporter PEPT1 in a Caco-2 cell model [1].

2. Materials

- **Cell Line:** Caco-2 cells (human colorectal adenocarcinoma cell line).
- **Test Compound:** Cyclo(Ser-Tyr) (e.g., from Santa Cruz Biotechnology, CAS 21754-31-4) [1].
- **Buffers:** Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
- **Analytical Instrument:** LC-MS/MS system.

3. Methodology

- **Cell Culture and Seeding:** Maintain Caco-2 cells in standard culture conditions. Seed the cells at a high density on multi-well plates or transwell inserts and allow them to differentiate for 14-21 days to form a confluent, polarized monolayer that expresses PEPT1.

- **Uptake Experiment:**
 - Wash the cell monolayers twice with pre-warmed transport buffer.
 - Add a solution of cyclo(Ser-Tyr) dissolved in transport buffer to the donor compartment (e.g., apical side for PEPT1 studies).
 - Incubate at 37°C for a predetermined time (e.g., 1, 5, 15, 30 minutes) to establish a time course.
 - Terminate the uptake by removing the solution and washing the cells multiple times with ice-cold buffer.
 - Lyse the cells and collect the lysate for analysis.
- **Sample Analysis:**
 - Quantify the amount of cyclo(Ser-Tyr) taken up by the cells using a validated **LC-MS/MS method** [1].
 - Use selective reaction monitoring (SRM) for high sensitivity and specificity.
- **Data Analysis:**
 - Calculate the uptake rate.
 - Perform kinetic analysis (e.g., Michaelis-Menten kinetics) to determine the affinity (Km) and maximum transport velocity (Vmax) if the uptake is saturable.

Key Insights for Researchers

- **Scaffold for Drug Design:** The stability and specific interactions of cyclo(Ser-Tyr) position it as a promising scaffold for developing peptide-based therapeutics and prodrugs targeting intestinal transporters like PEPT1 [1].
- **Beyond PEPT1:** Cyclic peptides, in general, are gaining attention for their ability to modulate protein-protein interactions and protein kinases, which are key targets in diseases like cancer [4]. While not directly reported for cyclo(Ser-Tyr), this highlights the broader potential of this compound class.
- **Start with Commercial Supply:** For initial biological studies, researchers can source cyclo(Ser-Tyr) from commercial suppliers (e.g., Santa Cruz Biotechnology) [1] to bypass synthetic challenges.

Conclusion

Cyclo(Ser-Tyr) is a stable cyclic dipeptide with demonstrated relevance in studying membrane transport and potential in drug design. While synthetic protocols require adaptation from general DKP and advanced solid-phase methods, its well-characterized properties and availability make it an accessible tool for research. The provided application note and protocol offer a foundation for exploring its biological activity.

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References

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